去甲基拉氯普利

描述

Synthesis Analysis

The synthesis of compounds related to Desmethylraclopride involves complex chemical reactions, where specific methodologies can lead to the development of this compound or its analogs. For example, the formal synthesis of (+/-)-desmethylamino FR901483 demonstrates a sequence involving spirocyclization and radical cyclization, highlighting the intricate steps required to construct such molecules (Wardrop & Zhang, 2001).

Molecular Structure Analysis

Desmethylraclopride's structure is pivotal in understanding its function and interaction with biological systems. While specific studies on Desmethylraclopride's molecular structure are not directly highlighted, research on analogous molecules suggests the importance of structural analysis in determining the activity and synthesis pathways of such compounds.

Chemical Reactions and Properties

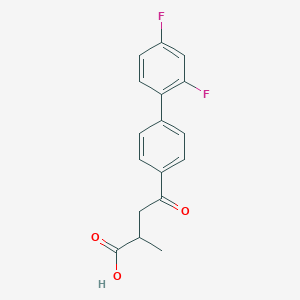

Desmethylraclopride participates in chemical reactions that are crucial for its synthesis and application. Studies on related compounds, such as the radiochemical synthesis of [18F]Fluororaclopride, offer insights into the chemical reactions Desmethylraclopride might undergo and its properties, such as affinity and specificity towards certain receptors or molecular targets (Kiesewetter, Brücke, & Finn, 1989).

Physical Properties Analysis

The physical properties of Desmethylraclopride, such as solubility, melting point, and stability, are essential for its application in various fields. While specific details on Desmethylraclopride are not available, the study of deep eutectic solvents and their properties provides a general understanding of how such compounds' physical properties are analyzed and their significance (Alomar et al., 2013).

Chemical Properties Analysis

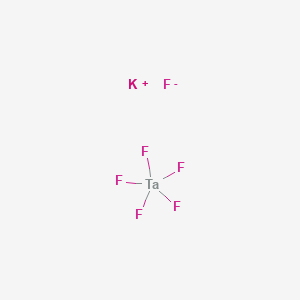

The chemical properties, including reactivity, stability, and interactions with other molecules, define Desmethylraclopride's utility in research and potential applications. The synthesis and study of related compounds, such as organometallic complexes and their interactions with biomolecules, shed light on the chemical properties essential for the understanding of Desmethylraclopride (Fish & Jaouen, 2003).

科学研究应用

微反应器中的放射性标记

去甲基拉氯普利已用于开发一种使用微反应器的新型放射性标记方法 . 该方法是为快速合成[11C]拉氯普利而开发的 . 使用含有O-去甲基前体的二甲基亚砜溶液评估了O-[11C]甲基化的效率 . 该技术可能促进通过O-[11C]甲基化与[11C]CH3I简单高效地常规生产11C标记化合物 .

正电子发射断层扫描(PET)成像

去甲基拉氯普利被用于核医学应用,特别是在正电子发射断层扫描(PET)成像中 . PET成像允许对疾病进行无创的早期诊断 . 用短半衰期、正电子发射放射性核素(如碳-11(t1/2=20.4分钟)或氟-18(t1/2=109.8分钟))标记的放射性药物用作PET成像示踪剂 .

微流体技术

去甲基拉氯普利在微流体技术中也有应用,微流体技术也称为“芯片实验室” . 最近发现这些技术对合成PET放射性示踪剂很有用 . 微反应器由一个微米尺寸通道网络组成,这些通道的尺寸通常为10-300 µm,蚀刻在石英玻璃等固体基板上(微流体芯片) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://

属性

IUPAC Name |

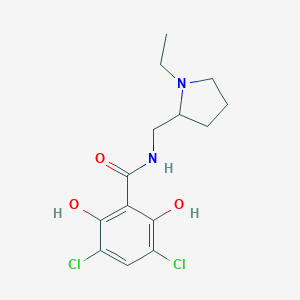

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQOMEPZWBXAMA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119670-11-0 | |

| Record name | Desmethylraclopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Desmethylraclopride in the synthesis of [11C]raclopride?

A1: Desmethylraclopride serves as the precursor molecule in the radiolabeling process to create [11C]raclopride. The research article describes a method where Desmethylraclopride undergoes O-[11C]-methylation using [11C]methyl iodide, resulting in the formation of [11C]raclopride []. This radiolabeled compound is then suitable for use as a tracer in Positron Emission Tomography (PET) studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)

![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)